N-(2-Bromo-1-bromomethyl-ethyl)-benzenesulfonamide
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Overview
Description
N-(2-Bromo-1-bromomethyl-ethyl)-benzenesulfonamide is an organic compound that features both bromine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-1-bromomethyl-ethyl)-benzenesulfonamide typically involves the reaction of benzenesulfonamide with 2-bromo-1-bromomethyl-ethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-1-bromomethyl-ethyl)-benzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfonic acids.
Scientific Research Applications
N-(2-Bromo-1-bromomethyl-ethyl)-benzenesulfonamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s sulfonamide group is a common pharmacophore in drug design, making it useful for developing new therapeutic agents.
Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-1-bromomethyl-ethyl)-benzenesulfonamide involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The sulfonamide group can form hydrogen bonds and interact with various biological targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-bromoethyl ether: This compound also contains a bromine atom and an ether group, making it similar in reactivity.
2-Bromoethylamine: This compound features a bromine atom and an amine group, which can undergo similar substitution reactions.
Ethyl 2-(1-bromo-2-naphthyloxy)acetate: This compound contains a bromine atom and an ester group, allowing for similar chemical transformations.
Uniqueness
N-(2-Bromo-1-bromomethyl-ethyl)-benzenesulfonamide is unique due to the presence of both bromine and sulfonamide functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
351003-68-4 |
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Molecular Formula |
C9H11Br2NO2S |
Molecular Weight |
357.06 g/mol |
IUPAC Name |
N-(1,3-dibromopropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Br2NO2S/c10-6-8(7-11)12-15(13,14)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 |
InChI Key |
NHBLGVSFLDKVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CBr)CBr |
Origin of Product |
United States |
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